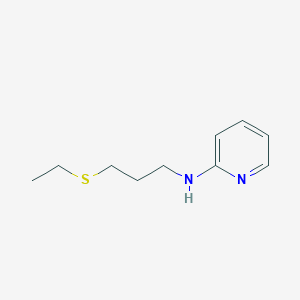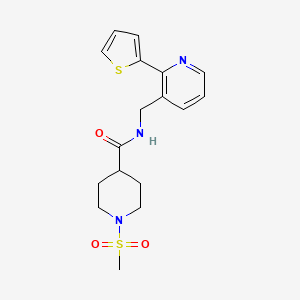![molecular formula C16H14Cl2F3N3O2S B2858979 N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide CAS No. 321433-35-6](/img/structure/B2858979.png)
N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-allyl-4-chloro-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylbenzenesulfonohydrazide” is a complex organic compound. It contains several functional groups, including an allyl group, a chloro group, a trifluoromethyl group, a pyridinyl group, a methylbenzenesulfonohydrazide group. These groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of both electron-rich (allyl, methyl) and electron-poor (chloro, trifluoromethyl) groups could lead to interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of isatin derivatives, including sulfonylhydrazides, involves adopting a two-component synthetic methodology, with their structures confirmed by various spectroscopic techniques and single-crystal X-ray diffraction analysis. These compounds exhibit enzyme inhibition potential against Bacillus pasteurii urease, showcasing their potential in biochemical applications (Arshad et al., 2017).
Chemical Reactions and Applications
- o-Nitrobenzenesulfonylhydrazide (NBSH) has been demonstrated as a valuable reagent for synthesizing allenes from propargylic alcohols, for the reductive transposition of allylic alcohols, and for the deoxygenation of unhindered alcohols. This showcases the utility of sulfonylhydrazides in organic synthesis and chemical transformations (Myers et al., 1997).
Catalytic Applications
- The catalytic allylic oxidation of alkenes to enones using perfluorooctylseleninic acid highlights the use of fluorous seleninic acids in catalysis, demonstrating the potential for sulfonylhydrazide derivatives in facilitating oxidation reactions (Crich & Zou, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-prop-2-enylbenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2F3N3O2S/c1-3-8-24(27(25,26)13-6-4-12(17)5-7-13)23(2)15-14(18)9-11(10-22-15)16(19,20)21/h3-7,9-10H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYHSUXGGRMNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC=C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2858900.png)


![[(2-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2858908.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2858909.png)


![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2858914.png)
![4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2858915.png)
![N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2858916.png)

